

What are the chemical properties of Ethyl pyruvate-d3?

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Ethyl Pyruvate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic significance of **Ethyl pyruvate-d3** (ethyl 3,3,3-trideuterio-2-oxopropanoate). This isotopically labeled compound is a crucial tool in metabolic research and drug development, serving as a tracer and an internal standard for quantitative analyses.

Chemical and Physical Properties

Ethyl pyruvate-d3 is the deuterated analog of ethyl pyruvate, with three deuterium atoms replacing the protons on the terminal methyl group. Its physical properties are nearly identical to those of its non-deuterated counterpart, with a slight increase in molecular weight due to the isotopic substitution.

General Properties



Property	Value	Reference
IUPAC Name	ethyl 3,3,3-trideuterio-2- oxopropanoate	
Synonyms	Ethyl pyruvate (3,3,3-d3), Ethyl 2-oxopropionate-d3	
CAS Number	66966-38-9	[1]
Molecular Formula	C5H5D3O3 (CD3COCOOCH2CH3)	[1]
Molecular Weight	119.13 g/mol	[1]
Appearance	Colorless to light yellow liquid	[2][3]
Isotopic Enrichment	≥98 atom % D	[1]
Chemical Purity	≥96-98%	[1][3]

Physical Constants (Data for non-deuterated Ethyl Pyruvate)

Note: The physical constants for **Ethyl pyruvate-d3** are expected to be very similar to the non-deuterated compound.

Property	Value	Reference
Density	1.045 - 1.05 g/cm³ at 20-25 °C	[2]
Boiling Point	142 - 146 °C at 760 mmHg	[2]
Melting Point	-58 °C	[2][4]
Flash Point	45 - 52 °C (closed cup)	[2]
Refractive Index (n ²⁰ /D)	~1.404	[5]
Solubility	Soluble in water (10 g/L at 20 °C). Miscible with ethanol and ether.	[2][5]



Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **Ethyl pyruvate-d3**. The following data is based on the known spectrum of ethyl pyruvate, with expected variations for the d3-isotopologue noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (Expected for **Ethyl pyruvate-d3**) The ¹H NMR spectrum is expected to show signals for the ethyl group protons. The characteristic singlet for the methyl protons (CH₃) at ~2.5 ppm in the non-deuterated compound will be absent.[6]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.3 ppm	Quartet (q)	2H	-O-CH ₂ -CH ₃
~1.3 ppm	Triplet (t)	3H	-O-CH₂-CH₃

¹³C NMR Spectrum (Expected for **Ethyl pyruvate-d3**) The ¹³C NMR spectrum will be similar to the non-deuterated version, though the C-D coupling will cause the CD₃ signal to appear as a multiplet with a lower intensity compared to a CH₃ signal.[7][8]

Chemical Shift (δ)	Assignment
~192 ppm	C=O (Ketone)
~161 ppm	C=O (Ester)
~63 ppm	-O-CH₂-CH₃
~26 ppm	CD ₃ -C=O
~14 ppm	-O-CH ₂ -CH ₃

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. For **Ethyl pyruvate-d3**, the molecular ion peak (M^+) is expected at m/z = 119.1.



m/z Value	Interpretation
119.1	[M]+, Molecular ion
90.1	[M - C ₂ H ₅] ⁺ , Loss of ethyl group
74.1	[M - CO-CH₃] ⁺ , Loss of acetyl group
46.1	[CD₃CO] ⁺ , Deuterated acetyl cation

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. The spectrum of **Ethyl pyruvate-d3** will be dominated by strong absorptions from the carbonyl groups.[7][9]

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2200-2300 cm ⁻¹	C-D stretch (characteristic of deuteration)
~1730-1750 cm ⁻¹	C=O stretch (Ester and Ketone)
~1100-1300 cm ⁻¹	C-O stretch (Ester)

Experimental Protocols Representative Synthesis of Ethyl Pyruvate-d3

A common method for synthesizing ethyl pyruvate is the oxidation of ethyl lactate.[10] To produce **Ethyl pyruvate-d3**, one would start with the corresponding deuterated precursor, Ethyl lactate-d3,3,3-d3.

Reaction: Oxidation of Ethyl lactate-d3,3,3-d3

Materials:

- Ethyl lactate-d3,3,3-d3 (1.0 mole)
- Potassium permanganate (KMnO₄) (0.83 mole)
- Magnesium sulfate (MgSO₄) solution, saturated



- Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O)
- Petroleum ether (or hexane)
- Calcium chloride (CaCl₂) solution, saturated
- Ice

Procedure:

- A 1-liter round-bottomed flask is equipped with a mechanical stirrer and a thermometer.
- The flask is charged with saturated MgSO₄ solution (300 mL), petroleum ether (1200 mL), Ethyl lactate-d3,3,3-d3 (1.0 mole), and NaH₂PO₄·2H₂O (0.31 mole).[10]
- The mixture is stirred vigorously and cooled to 15°C in an ice-water bath.
- Powdered potassium permanganate (0.83 mole) is added portion-wise over 30 minutes,
 maintaining the temperature at approximately 15°C.[10]
- Stirring is continued until a spot test indicates the completion of the oxidation.
- The petroleum ether layer is decanted. The remaining manganese dioxide sludge is washed with three portions of petroleum ether.
- The combined petroleum ether extracts are concentrated by evaporation.
- The residual oil is washed twice with a saturated aqueous CaCl₂ solution to remove any unreacted ethyl lactate-d3.[10]
- The final product, **Ethyl pyruvate-d3**, is purified by distillation under reduced pressure.

Analytical Method: Purity Assessment

Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and identify any impurities. Quantitative analysis and confirmation of isotopic enrichment are typically performed using NMR spectroscopy.



Applications in Research and Drug Development

Ethyl pyruvate-d3 is primarily used as an internal standard and metabolic tracer.[11] Deuteration provides a distinct mass shift for mass spectrometry and unique signals in NMR, allowing it to be distinguished from its endogenous, non-deuterated counterpart.

- Metabolic Flux Analysis: As a stable isotope tracer, it allows researchers to follow the metabolic fate of pyruvate through key cellular pathways in real-time.[11]
- Pharmacokinetic Studies: Deuterium substitution can subtly alter the metabolic rate of a compound, a phenomenon known as the "kinetic isotope effect." Studying these effects helps in understanding the pharmacokinetics of pyruvate-based drugs.[11]
- Quantitative Bioanalysis: Due to its chemical identity with the endogenous molecule, it is an
 ideal internal standard for accurate quantification of ethyl pyruvate levels in biological
 samples via isotope dilution mass spectrometry.

Visualizations Experimental Workflow



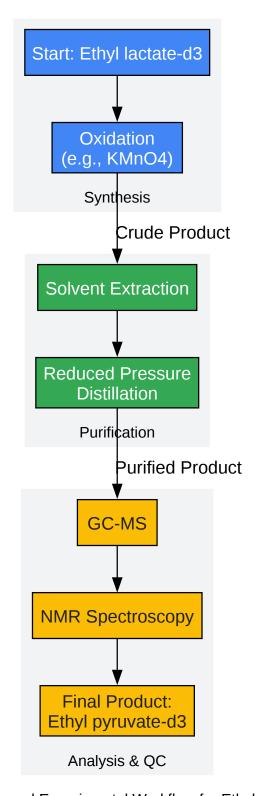


Diagram 1: General Experimental Workflow for Ethyl Pyruvate-d3

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Diagram 1: General Experimental Workflow for Ethyl Pyruvate-d3.



Metabolic Hub of Pyruvate

Pyruvate is a key intermediate at the crossroads of major metabolic pathways. **Ethyl pyruvate-d3**, once hydrolyzed to pyruvate-d3 in vivo, enters this central hub.

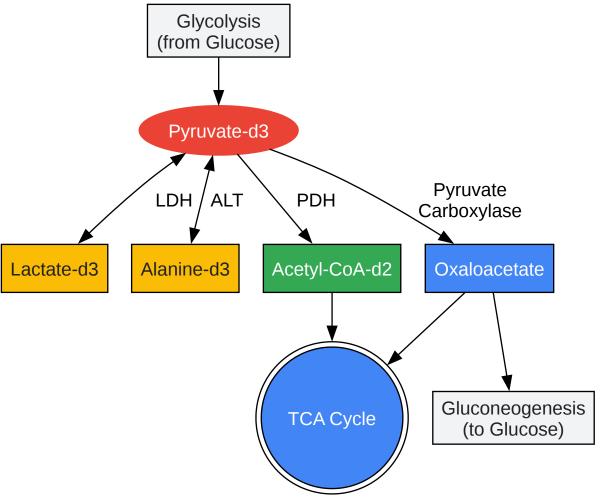


Diagram 2: Central Metabolic Pathways of Pyruvate

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Diagram 2: Central Metabolic Pathways of Pyruvate.

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- To cite this document: BenchChem. [What are the chemical properties of Ethyl pyruvate-d3?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044194#what-are-the-chemical-properties-of-ethyl-pyruvate-d3]

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